4-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a triazine core, which is known for its stability and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a condensation reaction with hydrazine derivatives.
Attachment of the Nitrobenzene and Piperidine Groups: These groups are attached through nucleophilic substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl and piperidine groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or catalysts such as palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its stable triazine core makes it an excellent candidate for creating polymers and other advanced materials.
Biology and Medicine
In the field of biology and medicine, the compound’s potential as a pharmaceutical agent is of significant interest. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which 4-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and the stability of the triazine core. This combination allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C28H28N8O3 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-N-[(E)-[3-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H28N8O3/c37-36(38)24-14-12-21(13-15-24)20-39-25-11-7-8-22(18-25)19-29-34-27-31-26(30-23-9-3-1-4-10-23)32-28(33-27)35-16-5-2-6-17-35/h1,3-4,7-15,18-19H,2,5-6,16-17,20H2,(H2,30,31,32,33,34)/b29-19+ |
InChI Key |
JLDFVCZPEZHMTP-VUTHCHCSSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C5 |
Origin of Product |
United States |
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